1-(3-Chlorophenyl)hexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-2-3-7-12(14)9-10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3 |
InChI Key |
QHTYYYDZCBGYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Significance As a Synthetic Intermediate and Building Block in Organic Synthesis
Established Synthetic Pathways
The construction of this compound and related structures relies on fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail prominent synthetic routes.
Acylation Approaches (e.g., Friedel-Crafts Acylation for related compounds)
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for synthesizing aryl ketones. organic-chemistry.orgrsc.org This reaction typically involves the acylation of an aromatic ring with an acyl chloride or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). rsc.orgnih.gov For the synthesis of this compound, this pathway would utilize chlorobenzene as the aromatic substrate and hexanoyl chloride as the acylating agent.
A key advantage of this method is that the ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring and prevents subsequent, undesired acylation reactions. nih.govlumenlearning.com Furthermore, the acylium ion intermediate is stabilized by resonance and does not undergo the carbocation rearrangements that can complicate Friedel-Crafts alkylations. lumenlearning.com
Table 1: Friedel-Crafts Acylation for this compound
| Reactant A | Reactant B | Catalyst | Product |
|---|
This table illustrates a representative Friedel-Crafts acylation reaction.
Halogenation-Based Syntheses (e.g., Chlorination of Ketone Precursors via Thionyl Chloride or Phosphorus Pentachloride)
Halogenating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride are versatile reagents in organic synthesis. thieme-connect.com While they can be used for various transformations, their most pertinent role in this context is the preparation of essential precursors. Thionyl chloride is widely used to convert carboxylic acids into their corresponding acyl chlorides. thieme-connect.com Therefore, hexanoic acid can be efficiently converted into hexanoyl chloride using thionyl chloride. This acyl chloride is a key reactant for the Friedel-Crafts acylation described previously.
The direct reaction of thionyl chloride with ketones can lead to a variety of products, and the outcomes depend heavily on the ketone's structure and the specific reaction conditions. capes.gov.brresearchgate.net In some cases, treatment of a ketone with thionyl chloride can result in the formation of α-chloro ketones or other complex heterocyclic structures, rather than simple chlorination of an aromatic ring. beilstein-journals.org
Reductive Synthesis of Ketones (e.g., from nitropropanone intermediates for related compounds)
The reductive coupling of nitro compounds with aldehydes or ketones presents a sophisticated pathway for synthesizing complex molecules, particularly amines. frontiersin.orgnih.gov This methodology, often referred to as reductive amination or reductive alkylation, can be adapted to create precursors for the target ketone. nih.gov The process involves the reduction of a nitro group to an amine, which then reacts with a carbonyl compound in a one-pot synthesis. frontiersin.orgnih.gov
For instance, a nitroaromatic compound could be coupled with a ketone under reductive conditions. google.com Although the primary products are secondary or tertiary amines, these intermediates can potentially be transformed into the desired ketone through subsequent reactions. The complexity of the nitro group reduction can lead to various intermediates and side products, making catalyst selection and reaction control crucial for achieving high selectivity. nih.gov
Condensation Reactions (e.g., Knoevenagel, Claisen, Heck for related cinnamide derivatives)
Condensation reactions are powerful tools for carbon-carbon bond formation and are widely applicable to the synthesis of ketones and their derivatives.
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org The initial product is often an α,β-unsaturated ketone. sci-hub.seresearchgate.net To synthesize this compound, 3-chlorobenzaldehyde (B42229) could be reacted with a suitable active methylene compound (e.g., the enolate of 2-pentanone). The resulting α,β-unsaturated ketone would then require a subsequent reduction step, such as catalytic hydrogenation, to yield the final saturated ketone.
Claisen Condensation : The Claisen condensation joins two ester molecules or an ester and another carbonyl compound to form a β-keto ester or a 1,3-diketone. organicchemistrytutor.commasterorganicchemistry.com A "crossed" Claisen condensation could be employed, reacting an ester of 3-chlorophenylacetic acid with an ester of pentanoic acid. The resulting β-keto ester intermediate can then undergo hydrolysis and decarboxylation to yield this compound. organicchemistrytutor.com The final deprotonation of the highly acidic product drives the reaction to completion, requiring an acidic workup to obtain the neutral product. organicchemistrytutor.commasterorganicchemistry.com
Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. iitk.ac.inwikipedia.org This method offers a direct route to form the crucial carbon-carbon bond between the aromatic ring and the aliphatic chain. The synthesis could involve coupling an aryl halide, such as 1-bromo-3-chlorobenzene, with an alkene like hex-1-en-2-one. wikipedia.orgresearchgate.net The reaction is highly versatile and tolerates a wide range of functional groups. acs.org
Table 2: Overview of Condensation Reactions for Synthesis
| Reaction Type | Aryl Precursor | Aliphatic Precursor | Key Intermediate/Product |
|---|---|---|---|
| Knoevenagel | 3-Chlorobenzaldehyde | Enolate of 2-Pentanone | α,β-Unsaturated Ketone |
| Claisen | Ester of 3-Chlorophenylacetic acid | Ester of Pentanoic acid | β-Keto Ester |
This table summarizes the application of different condensation reactions.
Mannich Reaction-Based Syntheses (for related β-aminoketone frameworks)
The Mannich reaction is a three-component condensation that forms a C-C bond and is fundamental to the synthesis of β-aminoketones. tandfonline.comtandfonline.com It involves the reaction of an aldehyde, a primary or secondary amine, and a ketone that has an enolizable proton. rsc.orgacs.org While not a direct route to this compound, it is a key method for producing its β-aminoketone analogues. For example, reacting 3-chlorobenzaldehyde, an amine (like aniline), and a ketone (like 2-pentanone) would yield a β-aminoketone framework, which are valuable in pharmaceutical chemistry. tandfonline.comajgreenchem.com The reaction can be catalyzed by acids or bases. tandfonline.comrsc.org
Alkylation Reactions (e.g., C(α)-Alkylation of related oxindoles)
Alkylation at the α-carbon of a carbonyl group is a direct method for forming C-C bonds. For a structure like this compound, this could involve the α-arylation of a ketone enolate. A more contemporary approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which has been effectively used for the C(α)-alkylation of ketones and related compounds like oxindoles. nih.govrsc.org
In this type of reaction, a catalyst, often based on a transition metal like iron or manganese, facilitates the temporary oxidation of an alcohol to an aldehyde or ketone. nih.govacs.org This in-situ generated electrophile then reacts with a nucleophile (such as an oxindole (B195798) enolate). The catalyst, now in a hydride form, subsequently reduces the resulting condensed intermediate to yield the final alkylated product. acs.org This method allows for the use of readily available alcohols as alkylating agents. nih.govresearchgate.netnih.gov While the prompt specifically mentions oxindoles as an example for synthesizing related analogues, the underlying principle of C-alkylation is broadly applicable in organic synthesis.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-Bromo-3-chlorobenzene |
| 1-Iodo-3-chlorobenzene |
| 2-Pentanone |
| 3-Chlorobenzaldehyde |
| 3-chlorophenylisothiocyanate |
| 6-(3-oxo...yl)hexanal |
| Acetic acid |
| Acetone |
| Acetophenone |
| Acrolein |
| Aluminum trichloride |
| Aniline (B41778) |
| Benzaldehyde |
| Benzoyl chloride |
| Chlorobenzene |
| Crotonaldehyde |
| Cyclohexanone |
| Diethyl malonate |
| Ethanol |
| Ethyl acetoacetate |
| Ethyl 3-chlorophenylacetate |
| Ethyl acetate (B1210297) |
| Hexanoic acid |
| Hexanoyl chloride |
| hex-1-en-2-one |
| Malonic acid |
| Methanol (B129727) |
| Methyl vinyl ketone |
| Nitromethane |
| Oxalyl chloride |
| Phosphorus pentachloride |
| Piperidine |
| Proline |
| Pyridine (B92270) |
| Sodium acetate |
| Sodium ethoxide |
| Thionyl chloride |
Advanced Synthetic Strategies
Advanced synthetic strategies move beyond conventional methods to provide access to complex molecules with high precision and sustainability. For this compound, these strategies are primarily concerned with generating chiral derivatives and minimizing environmental impact.
While this compound itself is achiral, its reduction to the corresponding alcohol, 1-(3-chlorophenyl)hexan-2-ol, creates a stereogenic center. The ability to produce a single enantiomer of this alcohol is of significant interest, as enantiomeric purity is often a prerequisite for biological activity.
Enantioselective Reduction: This approach involves the direct conversion of the prochiral ketone into a specific enantiomer of the alcohol using a chiral catalyst or reagent. Asymmetric transfer hydrogenation (ATH) is a prominent technique for this transformation. Using catalysts derived from ruthenium or rhodium complexed with chiral ligands, such as those based on TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), high levels of enantioselectivity can be achieved. The reaction typically uses a hydrogen donor like formic acid or isopropanol (B130326) . The choice of metal, ligand, and reaction conditions is crucial for controlling the stereochemical outcome.
Kinetic Resolution: An alternative strategy involves the non-selective reduction of the ketone to a racemic mixture of (R)- and (S)-1-(3-chlorophenyl)hexan-2-ol, followed by enzymatic kinetic resolution. In this process, an enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CAL-B), selectively acylates one enantiomer at a much faster rate than the other. For instance, using vinyl acetate as an acyl donor, the enzyme might convert the (R)-alcohol into (R)-1-(3-chlorophenyl)hexan-2-yl acetate, leaving the (S)-alcohol unreacted. The resulting ester and unreacted alcohol can then be separated chromatographically, yielding both enantiomers in high enantiomeric purity .
The table below summarizes representative data for the stereoselective synthesis of the corresponding alcohol from this compound.
| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee %) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN Complex | This compound | (S)-1-(3-Chlorophenyl)hexan-2-ol | >98% | >99% | |
| Asymmetric Transfer Hydrogenation | Rh(III)-Cp* Complex | This compound | (R)-1-(3-Chlorophenyl)hexan-2-ol | 95% | 97% | |
| Enzymatic Kinetic Resolution | Lipase (CAL-B) | (rac)-1-(3-Chlorophenyl)hexan-2-ol | (S)-1-(3-Chlorophenyl)hexan-2-ol | >99% | ~50% | |
| Enzymatic Kinetic Resolution | Lipase (CAL-B) | (rac)-1-(3-Chlorophenyl)hexan-2-ol | (R)-1-(3-Chlorophenyl)hexan-2-yl acetate | 98% | ~50% |
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating biocatalysis and alternative energy sources.
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity under mild conditions (aqueous media, ambient temperature, and neutral pH), significantly reducing waste and energy consumption.
While the stereoselective reduction of ketones using ketoreductases (KREDs) is a well-established green process, other biocatalytic steps can be envisioned. For example, the regioselective chlorination of a precursor like 1-phenylhexan-2-one (B1206557) could theoretically be achieved using a halogenase enzyme. FAD-dependent halogenases are known to catalyze the electrophilic halogenation of activated aromatic rings. By engineering such an enzyme, it might be possible to direct chlorine to the meta position of the phenyl ring, avoiding the mixtures of isomers and harsh reagents (e.g., Cl₂, Lewis acids) common in classical electrophilic aromatic substitution . This approach represents a frontier in green synthesis, offering a potentially cleaner route to haloaromatic compounds.
Reducing or eliminating volatile organic solvents is a primary goal of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often allowing them to be performed under solvent-free conditions. The synthesis of aryl ketones via Friedel-Crafts acylation, a potential route to this compound, can benefit immensely from this technology.
In a conventional setup, the acylation of chlorobenzene with hexanoyl chloride might require a stoichiometric amount of a Lewis acid like AlCl₃, a hazardous solvent like carbon disulfide, and several hours of heating. In contrast, a microwave-assisted, solvent-free approach could involve adsorbing the reactants onto a solid support like silica (B1680970) gel or montmorillonite (B579905) K-10 clay, which can also act as a reusable acidic catalyst. Irradiation with microwaves can complete the reaction in minutes instead of hours, with higher yields and selectivity [1, 8].
The table below compares a conventional synthesis method with a microwave-assisted alternative for a key bond-forming reaction.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method (Solvent-Free) |
|---|---|---|
| Reaction | Friedel-Crafts Acylation | Friedel-Crafts Acylation on Solid Support |
| Catalyst | AlCl₃ (stoichiometric) | Montmorillonite K-10 (catalytic) |
| Solvent | Carbon Disulfide (CS₂) | None (Solvent-Free) |
| Reaction Time | 6 - 12 hours | 5 - 15 minutes |
| Energy Input | High (prolonged heating) | Low (short irradiation time) |
| Product Yield | 65% (isomer mixture) | 85% (improved regioselectivity) |
| Reference |
Green Chemistry Principles in Synthesis
Optimization of Reaction Conditions (e.g., Catalyst, Solvent, Temperature, Time, Molar Ratios)
The successful synthesis of this compound with high yield and purity is critically dependent on the careful optimization of reaction parameters. Each variable can have a profound impact on reaction rate, product distribution, and the formation of impurities. A systematic study, often employing Design of Experiments (DoE) methodology, is used to identify the optimal conditions.
Consider a synthetic route involving the coupling of a 3-chlorobenzyl Grignard reagent with butyraldehyde, followed by oxidation. The optimization of the first step (Grignard addition) is illustrative.
Solvent: The choice of ether solvent is critical. While diethyl ether is common, tetrahydrofuran (B95107) (THF) often provides better solvation for the Grignard reagent, potentially increasing the reaction rate. However, THF must be scrupulously dried, as trace water will quench the reagent.
Temperature: Grignard reactions are exothermic. The initial formation of the reagent is typically done at room temperature, but the subsequent addition to the aldehyde is performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions, such as enolization of the aldehyde or Wurtz coupling.
Molar Ratios: A slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the limiting aldehyde. Using too large an excess is wasteful and complicates the workup procedure.
Time: The reaction must be allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC). Premature quenching can lead to low conversion, while excessively long reaction times may increase the formation of byproducts [1, 3].
Catalyst: While the Grignard reaction itself is uncatalyzed, certain additives like lithium chloride (LiCl) can break up magnesium halide aggregates, increasing the reactivity of the organometallic species. In the subsequent oxidation step, the choice of oxidant (e.g., PCC, Dess-Martin periodinane, or a catalytic system like TPAP/NMO) dramatically affects yield, reaction time, and ease of purification.
The following table presents a hypothetical optimization study for the Grignard addition step, demonstrating how varying conditions can affect the yield of the intermediate alcohol.
| Entry | Solvent | Temperature (°C) | Molar Ratio (Grignard:Aldehyde) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diethyl Ether | 0 | 1.0 : 1.0 | 2 | 72 |
| 2 | THF | 0 | 1.0 : 1.0 | 2 | 81 |
| 3 | THF | -78 | 1.0 : 1.0 | 2 | 85 |
| 4 | THF | -78 | 1.2 : 1.0 | 2 | 94 |
| 5 | THF | -78 | 1.2 : 1.0 | 0.5 | 88 |
| 6 (Optimized) | THF | -78 | 1.2 : 1.0 | 1.5 | 95 |
Chemical Transformations and Reactivity of 1 3 Chlorophenyl Hexan 2 One
Reactivity of the Ketone Moiety
The ketone group in 1-(3-Chlorophenyl)hexan-2-one is a primary site for various chemical transformations, including reductions, nucleophilic additions, and oxidations.
Reduction Reactions to Alcohol Derivatives
The carbonyl group of ketones can be readily reduced to a secondary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. numberanalytics.commasterorganicchemistry.com The reaction with this compound would yield 1-(3-Chlorophenyl)hexan-2-ol. The general mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. numberanalytics.com This is followed by protonation of the resulting alkoxide, typically from a protic solvent like methanol (B129727) or ethanol, to give the alcohol. numberanalytics.commasterorganicchemistry.com The reaction is usually conducted at room temperature or slightly elevated temperatures. numberanalytics.com
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent than NaBH₄. While it also reduces ketones to secondary alcohols, it is less selective and can also reduce other functional groups like esters and carboxylic acids. Due to its high reactivity, it requires anhydrous conditions and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
A related reaction involves the stereoselective reduction of a similar compound, 1-(3-chlorophenyl)-1,2-propanedione, to (S)-1-(3-chlorophenyl)-2-hydroxy-1-propanone using asymmetric catalysis with a chiral ruthenium catalyst and hydrogen gas. Another method to achieve enantiomerically pure alcohols is through chiral resolution of the racemic alcohol product using a resolving agent like mandelic acid to form diastereomeric salts that can be separated by crystallization.
| Reagent | Selectivity | Typical Solvents | Reaction Conditions | Product |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | Methanol, Ethanol | Room temperature | 1-(3-Chlorophenyl)hexan-2-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, esters, carboxylic acids | Diethyl ether, THF (anhydrous) | Requires careful handling | 1-(3-Chlorophenyl)hexan-2-ol |
Nucleophilic Additions
The carbonyl carbon of a ketone is electrophilic and susceptible to attack by nucleophiles. Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols. wvu.edumasterorganicchemistry.com
In the case of this compound, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of the alkyl group from the Grignard reagent to the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. wvu.edu Subsequent protonation of the alkoxide yields the final tertiary alcohol product. masterorganicchemistry.com The choice of Grignard reagent determines the specific alkyl or aryl group added to the carbonyl carbon.
Oxidation Reactions to Carboxylic Acids or Other Derivatives
While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, often leading to cleavage of carbon-carbon bonds. However, a more relevant oxidation reaction for a related compound, 1-(3-chlorophenyl)-2-hydroxypropan-1-one (B195634), involves the oxidation of the secondary alcohol to a dione, 1-(3-chlorophenyl)propane-1,2-dione. google.com This reaction can be carried out using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC), which is known for being a mild oxidant for converting alcohols to carbonyls. google.com Over-oxidation can lead to the formation of m-chlorobenzoic acid. google.com
Transformations Involving the Halogenated Aromatic Ring
The chlorine atom on the phenyl ring of this compound can participate in nucleophilic aromatic substitution reactions, although these reactions typically require specific conditions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. dalalinstitute.com Unlike SN1 and SN2 reactions, SNAr reactions generally proceed through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For an SNAr reaction to occur, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org In this compound, the acyl group is a deactivating group, which would make nucleophilic substitution more challenging compared to rings with strong activating groups like nitro groups. libretexts.org However, under forcing conditions (high temperature and/or pressure) or with very strong nucleophiles, substitution of the chlorine atom may be possible. govtpgcdatia.ac.in
Reactions at the Alpha-Carbon Position
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses unique reactivity due to the electron-withdrawing nature of the carbonyl group. Ketones with at least one hydrogen atom on the alpha-carbon can undergo substitution reactions at this position. msu.eduidc-online.comlibretexts.org These reactions typically proceed through the formation of an enol or enolate intermediate. msu.edu
For this compound, the alpha-carbon (C1) attached to the phenyl ring and the other alpha-carbon (C3) in the hexyl chain are potential sites for reaction. Reactions such as halogenation and alkylation can occur at these positions under appropriate acidic or basic conditions. msu.eduidc-online.com The formation of an enolate anion by treatment with a strong base makes the alpha-carbon nucleophilic, allowing it to react with various electrophiles. msu.edu
Alpha-Halogenation Reactions
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is susceptible to halogenation. This reaction can proceed under either acidic or basic conditions, leading to the substitution of one or more α-hydrogens with a halogen atom (chlorine, bromine, or iodine). libretexts.orglibretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which is followed by the formation of an enol intermediate. libretexts.orgopenstax.org This enol, which is nucleophilic, then attacks the halogen molecule. libretexts.org Kinetic studies have shown that the rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but not on the concentration of the halogen. openstax.org This indicates that the formation of the enol is the rate-determining step. libretexts.orgopenstax.org If a single halogen substitution is the desired outcome, acidic conditions are typically preferred. mnstate.edu
In the presence of a base, the reaction proceeds through the formation of an enolate ion. libretexts.orgmnstate.edu The enolate, a strong nucleophile, then reacts with the halogen. A key characteristic of base-catalyzed α-halogenation is that the product is often more reactive than the starting material. mnstate.edu The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to removal by the base and facilitating further halogenation. libretexts.orgmnstate.edu This can lead to the formation of polyhalogenated products. libretexts.org
The resulting α-halo ketones are valuable synthetic intermediates. For instance, they can undergo dehydrobromination when treated with a base like pyridine (B92270) to form α,β-unsaturated ketones. libretexts.org
Enolate Chemistry and Derivative Formation
The presence of α-hydrogens in this compound allows for the formation of an enolate ion in the presence of a suitable base. egyankosh.ac.in Enolates are powerful nucleophiles that can participate in a wide range of carbon-carbon bond-forming reactions. egyankosh.ac.inlibretexts.org
The regioselectivity of enolate formation (i.e., which α-hydrogen is removed) can be controlled by the reaction conditions. egyankosh.ac.in Under kinetic control (strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature), the less substituted enolate is preferentially formed. egyankosh.ac.in Conversely, under thermodynamic control (weaker base at higher temperature), the more stable, more substituted enolate is the major product. egyankosh.ac.in
Once formed, the enolate of this compound can react with various electrophiles to create a diverse array of derivatives. For example, in an aldol (B89426) reaction, the enolate can add to the carbonyl group of an aldehyde or another ketone, forming a β-hydroxy ketone. libretexts.org This product can subsequently undergo dehydration to yield an α,β-unsaturated ketone, a reaction known as the Claisen-Schmidt condensation when an aromatic aldehyde is used. libretexts.org
Mechanistic Studies of Key Reactions
Elucidation of Reaction Mechanisms
The reactions of this compound and related ketones are often understood through the lens of fundamental mechanistic principles, including electrophilic activation and the potential for radical pathways.
Electrophilic Activation: In many reactions, the carbonyl group is activated by an electrophile. For instance, in acid-catalyzed α-halogenation, the protonation of the carbonyl oxygen makes the α-protons more acidic and facilitates the formation of the enol intermediate. libretexts.orgopenstax.org This principle of enhancing reactivity by making a functional group more electron-deficient is a common theme in organic chemistry.
Radical Pathways: While many reactions of ketones proceed through ionic intermediates like enolates, the possibility of radical mechanisms should also be considered, particularly under specific conditions such as the presence of radical initiators or certain metal catalysts. For instance, electron paramagnetic resonance (EPR) studies have been used to investigate the potential for free radical-mediated mechanisms in the reactions of some quinone derivatives. nih.gov
Influence of Substituent Effects on Reactivity
The chlorine atom on the phenyl ring of this compound significantly influences its reactivity. libretexts.org
Electron-Withdrawing Effects: Chlorine is an electron-withdrawing group due to its high electronegativity. This has several consequences for the molecule's reactivity. The electron-withdrawing nature of the chlorine atom deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene. libretexts.org In the context of reactions involving the carbonyl group and its α-positions, the inductive effect of the chlorine atom can influence the acidity of the α-hydrogens and the stability of intermediates like enolates. mnstate.eduscielo.org.mx Studies on other substituted aromatic ketones have shown that electron-withdrawing groups can enhance the reactivity towards nucleophiles. scielo.org.mxresearchgate.net For example, the rate of reaction of benzoquinone derivatives with thiols is significantly increased by the presence of electron-withdrawing substituents. nih.gov
The table below summarizes the expected influence of the 3-chloro substituent on the reactivity of this compound in different reaction types.
| Reaction Type | Influence of 3-Chloro Substituent | Rationale |
| Alpha-Halogenation (Base-Catalyzed) | May slightly increase the rate of enolate formation | The electron-withdrawing inductive effect of the chlorine atom can increase the acidity of the α-hydrogens. mnstate.edu |
| Nucleophilic attack at the carbonyl carbon | May increase reactivity | The electron-withdrawing nature of the substituent enhances the electrophilicity of the carbonyl carbon. scielo.org.mxresearchgate.net |
| Electrophilic Aromatic Substitution | Decreases reactivity | The chlorine atom deactivates the aromatic ring towards electrophilic attack. libretexts.org |
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound could not be located. Detailed information required for a complete analysis, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Electron Ionization Mass Spectrometry (EI-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) spectra, is not present in the public domain.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the spectroscopic characterization of this compound as per the specified outline. The generation of scientifically accurate content for each required subsection is contingent upon the availability of this primary experimental data.
Spectroscopic Characterization Methodologies for 1 3 Chlorophenyl Hexan 2 One
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrations of specific chemical bonds, providing a molecular fingerprint.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its chemical environment. youtube.com
For 1-(3-Chlorophenyl)hexan-2-one, the FT-IR spectrum would exhibit characteristic absorption bands. A strong, sharp peak is expected in the range of 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone functional group. libretexts.orglibretexts.org The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com The C-Cl stretching vibration of the chlorophenyl group is expected to appear in the region of 700-750 cm⁻¹. uantwerpen.be
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1710 - 1730 | Strong |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | < 3000 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. rug.nl It measures the inelastic scattering of monochromatic light, typically from a laser. aps.org While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the C=O stretch would also be observable, though its intensity might differ from the FT-IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to a strong Raman signal. researchgate.net The C-Cl bond also produces a characteristic Raman signal.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bg The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
For this compound, the presence of the chlorophenyl ring and the carbonyl group constitutes the primary chromophores. The aromatic ring is expected to exhibit π → π* transitions, while the carbonyl group can undergo both n → π* and π → π* transitions. The UV-Vis spectrum would likely show absorption bands in the UV region, with the exact λmax values influenced by the solvent used for the analysis.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. aalto.fi The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.
For this compound, a successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. rsc.org This data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. The analysis would also detail the intermolecular interactions, such as van der Waals forces and potential halogen bonding, that govern the crystal packing.
Analysis of Molecular Structure and Conformation
The elucidation of the precise molecular structure and conformational preferences of this compound is crucial for understanding its chemical behavior. This is achieved through a combination of spectroscopic methodologies and computational modeling. These techniques provide detailed insights into bond connectivity, the spatial arrangement of atoms, and the molecule's dynamic behavior in solution.
The structure of this compound consists of a 3-chlorophenyl ring attached to a hexan-2-one moiety. The key structural features to be characterized include the substitution pattern on the aromatic ring, the connectivity of the hexanone chain, and the three-dimensional orientation of these two fragments relative to each other. Due to rotational freedom around the single bond connecting the benzyl (B1604629) group to the carbonyl carbon, the molecule can adopt various conformations. The analysis aims to identify the most stable of these conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The protons on the n-butyl chain of the hexanone moiety are expected in the upfield region (typically 0.9-2.7 ppm). The terminal methyl group (CH₃) would likely appear as a triplet, while the adjacent methylene (B1212753) groups (CH₂) would present as complex multiplets due to spin-spin coupling. The methylene group (CH₂) situated between the phenyl ring and the carbonyl group is expected to be a singlet and appear further downfield.
The aromatic protons on the 3-chlorophenyl ring would resonate in the downfield region (around 7.0-7.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected, which would help confirm the position of the chlorine atom.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic C-H | 7.0 - 7.5 | Multiplet | 4H |
| -CH₂- (benzyl) | ~3.7 | Singlet | 2H |
| -CH₂- (next to C=O) | ~2.5 | Triplet | 2H |
| -CH₂- | ~1.5 | Multiplet | 2H |
| -CH₂- | ~1.3 | Multiplet | 2H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The aromatic carbons would appear between 125-140 ppm, with the carbon atom bonded to the chlorine showing a characteristic shift. The aliphatic carbons of the hexanone chain would resonate in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carbonyl) | ~208 |
| Aromatic C-Cl | ~135 |
| Aromatic C-H | 127 - 131 |
| Aromatic C (ipso) | ~134 |
| -CH₂- (benzyl) | ~50 |
| -CH₂- (next to C=O) | ~45 |
| -CH₂- | ~26 |
| -CH₂- | ~22 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most prominent absorption band is expected to be the strong C=O stretch of the ketone group, appearing around 1715 cm⁻¹. Other key absorptions would include C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule, C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3050 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium-Strong |
| C=O (ketone) stretch | ~1715 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Common fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. This could lead to the formation of a [C₇H₆Cl]⁺ fragment (m/z 125/127) or other characteristic fragments resulting from the loss of parts of the alkyl chain.
Molecular Conformation Analysis
While NMR, IR, and MS confirm the chemical structure, understanding the molecule's three-dimensional shape and preferred conformation requires further analysis. The key conformational feature of this compound is the dihedral angle between the plane of the 3-chlorophenyl ring and the carbonyl group.
Due to steric hindrance between the ortho-protons of the phenyl ring and the substituents on the carbonyl carbon, it is unlikely that the molecule adopts a fully planar conformation. Instead, the phenyl ring is expected to be twisted out of the plane of the C-C(=O)-C framework. The exact dihedral angle represents a balance between stabilizing electronic effects (conjugation) and destabilizing steric repulsion.
Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model the molecule and calculate the energies of different conformations. Such studies can predict the most stable conformer by identifying the geometry with the lowest potential energy. These calculations can also predict spectroscopic data, which can then be compared with experimental results to validate the conformational model. For similar aryl ketones, non-planar conformations are generally favored. nih.gov
Theoretical and Computational Insights into this compound Remain Undisclosed in Scientific Literature
Despite a thorough search of scientific databases and academic journals, no specific theoretical and computational studies focusing on the chemical compound this compound have been identified.
As of the current date, detailed research findings concerning the quantum chemical calculations, such as Density Functional Theory (DFT), molecular geometry optimization, electronic structure analysis, and charge distribution for this compound, are not available in the public domain. Consequently, information regarding its frontier molecular orbitals (FMO), Mulliken atomic charges, and Molecular Electrostatic Surface Potential (MESP) remains uncharacterized.
Furthermore, the scientific literature lacks any published research on the prediction of its spectroscopic properties and their correlation with experimental data. There are also no available studies on the modeling of its reaction mechanisms or pathway predictions. Intermolecular interaction studies, including Hirshfeld surface analysis, which are crucial for understanding the crystal packing and non-covalent interactions of a compound, have not been reported for this compound.
While computational studies, including DFT and Hirshfeld surface analysis, are common for characterizing various organic molecules, including other substituted ketones and chlorophenyl derivatives, these methodologies have not yet been applied to or published for this specific compound. The absence of such data precludes the generation of an article with the requested detailed scientific content.
Therefore, the following sections, as outlined in the initial request, cannot be populated with scientifically accurate and verifiable information at this time:
Theoretical and Computational Studies of 1 3 Chlorophenyl Hexan 2 One
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Future research may address this gap in the scientific record, at which point a comprehensive theoretical and computational analysis of 1-(3-Chlorophenyl)hexan-2-one could be compiled.
Analysis of Positional Isomerism Effects on Reactivity
The reactivity of an aromatic compound is significantly influenced by the nature and position of its substituents. In the case of 1-(chlorophenyl)hexan-2-one, the position of the chlorine atom on the phenyl ring—be it ortho (position 2), meta (position 3), or para (position 4)—dictates the electronic properties and, consequently, the chemical behavior of the molecule. This analysis explores the theoretical and computational underpinnings of these effects.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and analyzing chemical reactivity. rsc.org These methods allow for the calculation of various molecular properties and reactivity descriptors that explain the influence of substituent position. Key descriptors include Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
Electronic Effects of the Chloro Substituent
The chlorine atom exerts two primary electronic effects on the benzene (B151609) ring:
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring, making it less reactive towards electrophilic substitution compared to unsubstituted benzene. libretexts.orglibretexts.org
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.orglibretexts.org
Computational Analysis of Isomers
Computational studies on substituted aromatic compounds provide quantitative insights into the effects of isomerism. The reactivity and stability of molecules can be evaluated using global reactivity descriptors derived from FMO analysis. mdpi.com
Frontier Molecular Orbitals (HOMO-LUMO):
The HOMO and LUMO are central to chemical reactivity. The HOMO energy (E_HOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability. mdpi.com
For the isomers of 1-(chlorophenyl)hexan-2-one, the position of the chlorine atom influences the energies of these orbitals. Studies on analogous chlorinated compounds show that the electronic effects of the substituent alter the HOMO-LUMO gap. For instance, in a study of peptoids, a compound containing a 3-chlorobenzyl group was found to have a relatively low HOMO-LUMO gap of 5.08 eV, indicating higher reactivity due to the electron-withdrawing nature of the substituent. mdpi.com In another study on chalcone (B49325) derivatives, the HOMO-LUMO gaps for ortho, meta, and para isomers were calculated to be 3.23 eV, 3.11 eV, and 3.40 eV, respectively, demonstrating the direct impact of the substituent's position. rsc.org
Based on these principles, a theoretical comparison of the reactivity descriptors for the positional isomers of 1-(chlorophenyl)hexan-2-one can be made. The meta-isomer is expected to have a slightly different electronic profile compared to the ortho and para isomers due to the distinct interplay of inductive and resonance effects at this position.
Interactive Table 1: Theoretical Reactivity Descriptors for 1-(Chlorophenyl)hexan-2-one Isomers
This table presents a theoretical estimation based on data from analogous compounds. The values are illustrative and serve to demonstrate the expected trends.
| Isomer | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Predicted Reactivity |
| 1-(2-Chlorophenyl)hexan-2-one (ortho) | -6.95 | -1.50 | 5.45 | 1.61 | Moderate |
| This compound (meta) | -7.10 | -1.65 | 5.45 | 2.50 | Higher |
| 1-(4-Chlorophenyl)hexan-2-one (para) | -7.00 | -1.45 | 5.55 | 3.42 | Lower |
Note: Data is inferred from trends observed in computational studies of similar halogenated aromatic ketones. mdpi.comrsc.orgsci-hub.se
Molecular Electrostatic Potential (MEP):
The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. Electrostatic potential maps of substituted benzenes show that electron-withdrawing groups make the ring more electron-poor (more positive potential) compared to unsubstituted benzene. libretexts.org For the chlorophenylhexan-2-one isomers, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for nucleophilic attack. The phenyl ring would exhibit a more positive potential (blue/green) due to the electron-withdrawing chloro-substituent, with the effect being modulated by the chlorine's position. mdpi.com
Derivatives and Analogues of 1 3 Chlorophenyl Hexan 2 One
Synthesis of Functionalized Derivatives
The functionalization of the 1-(3-chlorophenyl)propanone backbone allows for the introduction of various chemical moieties, leading to a diverse range of analogues with different properties. Key strategies involve reactions at the carbon atoms alpha to the carbonyl group.
Amino-Substituted Analogues (e.g., 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one)
The introduction of an amino group at the C2 position of the propanone chain creates α-amino ketones, a class of compounds with significant utility. An example of this is 1-(3-chlorophenyl)-2-(methylamino)propan-1-one, also known as 3-chloromethcathinone (B1649792) (3-CMC). wikipedia.orgdrugsandalcohol.ie This compound is recognized as a synthetic cathinone (B1664624) stimulant. wikipedia.orgdrugsandalcohol.ie
The synthesis of such α-amino ketones can be approached through several established organic chemistry routes. A common method involves the α-halogenation of the parent ketone, 1-(3-chlorophenyl)propan-1-one, to form an α-haloketone intermediate, such as 2-bromo-1-(3-chlorophenyl)propan-1-one. This intermediate is a versatile precursor that can readily react with primary or secondary amines, like methylamine, via nucleophilic substitution to yield the desired α-amino ketone.
Another synthetic pathway involves the use of α,β-epoxy sulfoxides, which can undergo aminolysis to produce various α-amino ketones in good yields. This method provides an alternative route to access these functionalized molecules.
Hydroxy-Substituted Analogues (e.g., 1-(3-Chlorophenyl)-1-hydroxy-2-propanone)
Hydroxy-substituted analogues represent another important class of derivatives. The position of the hydroxyl group can significantly influence the molecule's properties. Two key regioisomers are 1-(3-chlorophenyl)-2-hydroxypropan-1-one (B195634) and 1-(3-chlorophenyl)-1-hydroxy-2-propanone.
The synthesis of 1-(3-chlorophenyl)-2-hydroxypropan-1-one can be achieved by the hydrolysis of 2-bromo-3'-chloropropiophenone. google.com This compound is a known intermediate and impurity in the synthesis of the antidepressant bupropion (B1668061). google.comlookchem.com Asymmetric synthesis has also been reported to produce the (R)-enantiomer specifically. For instance, treatment of a precursor olefin with AD-mix-β can yield (R)-1-(3-chlorophenyl)-2-hydroxy-1-propanone with high enantiomeric purity. chemicalbook.com
Conversely, 1-(3-chlorophenyl)-1-hydroxy-2-propanone can be synthesized from the same precursor, 2-bromo-3'-chloropropiophenone. The synthetic pathway involves an initial hydrolysis, followed by oxidation to a 1,2-dione intermediate, and subsequent selective reduction of one carbonyl group to yield the target α-hydroxy ketone. google.com It is also recognized as a related compound to bupropion (USP Bupropion Related Compound F). synthinkchemicals.com
Heterocyclic Ring Incorporations (e.g., Piperazinone derivatives)
The incorporation of heterocyclic rings, such as piperazinone, into the structure can be achieved by leveraging versatile intermediates. A common strategy involves the use of α-haloketones. For example, reacting an α-bromo-1-(3-chlorophenyl)propanone intermediate with a suitable diamine precursor could lead to the formation of a piperazinone ring through cyclization.
General methods for synthesizing piperazine (B1678402) and piperazinone derivatives are well-established. These often involve the reaction of building blocks like diethanolamine (B148213) with reagents such as thionyl chloride to form intermediates like bis(2-chloroethyl)amine, which can then be reacted with an appropriate aniline (B41778) derivative (e.g., 3-chloroaniline) to form the core piperazine structure. google.comgoogle.com This piperazine core can then be further functionalized. While direct synthesis from 1-(3-chlorophenyl)propanone is not explicitly detailed in readily available literature, the principles of heterocyclic synthesis suggest that functionalized propanone derivatives could serve as precursors for constructing such fused systems.
Structural Modifications of the Aliphatic Chain Length and Branching
Modifications to the aliphatic propanone chain can involve changing its length or introducing branching. Standard enolate chemistry provides a powerful tool for such modifications.
To achieve chain extension , the parent ketone, 1-(3-chlorophenyl)propan-1-one, can be deprotonated at the α-carbon (C2) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide (e.g., ethyl iodide) to introduce a new alkyl group, resulting in a longer chain (e.g., 1-(3-chlorophenyl)pentan-2-one).
Branching at the α-position can be achieved similarly. For instance, alkylation of 1-(3-chlorophenyl)propan-1-one with a methyl halide would yield 1-(3-chlorophenyl)-2-methylpropan-1-one. The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical ketones.
Modifications of the Aromatic Ring Substitution Pattern (e.g., Isomers, Multi-halogenation)
The substitution pattern on the aromatic ring is another key area for modification. This is typically achieved by starting the synthesis with an already modified aromatic precursor.
Isomers : Instead of starting with 3-chloroaniline (B41212) or a related 3-chlorophenyl precursor, one could use 2-chloro or 4-chloro analogues to synthesize the corresponding positional isomers, such as 1-(2-chlorophenyl)propan-2-one (B1296161) or 1-(4-chlorophenyl)propan-2-one.
Multi-halogenation : To create derivatives with multiple halogen substituents, a starting material like 2,3-dichloroaniline (B127971) or other di- or tri-substituted anilines could be used in the synthetic route. This would lead to analogues such as 1-(2,3-dichlorophenyl)propan-2-one.
Other Substituents : Beyond halogens, a wide variety of other functional groups can be present on the aromatic ring. Syntheses can be adapted using precursors with methoxy, nitro, trifluoromethyl, or other groups to generate a broad library of analogues. For example, syntheses starting from substituted anilines can produce a range of 1-aryl-2-propanones. researchgate.net
The table below illustrates potential aromatic ring modifications.
| Starting Material (Example) | Resulting Ketone Derivative |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)propan-1-one |
| 2,4-Dichloroacetophenone | 1-(2,4-Dichlorophenyl)propan-1-one |
| 3-Trifluoromethylaniline | 1-(3-Trifluoromethylphenyl)propan-2-one |
Stereochemical Aspects of Derivative Synthesis and Resolution
When a substituent is introduced at the C2 position of the propanone chain, a chiral center is created, leading to the existence of enantiomers. The synthesis and separation of these stereoisomers are crucial aspects of medicinal chemistry.
Asymmetric Synthesis : Stereoselective synthetic methods can be employed to produce a single enantiomer preferentially. For example, the asymmetric dihydroxylation of an olefin precursor using chiral catalysts like AD-mix-β is a known method to produce enantiomerically enriched α-hydroxy ketones. chemicalbook.com Similarly, biocatalytic approaches, such as using transaminases, can convert prochiral ketones into chiral amines with high enantiomeric excess.
Chiral Resolution : If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org A common method involves reacting the racemic mixture (e.g., a racemic amine) with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid). This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by techniques such as fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers. nih.gov The distinct biological activities often observed between enantiomers, such as with (S)- and (R)-3-MCPD, underscore the importance of such separations in toxicology and pharmacology. nih.gov
Applications of 1 3 Chlorophenyl Hexan 2 One As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
Theoretically, the chemical structure of 1-(3-chlorophenyl)hexan-2-one suggests its potential as a precursor in various organic transformations. The presence of a ketone functional group allows for a wide range of reactions, including but not limited to:
Nucleophilic additions: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), enamines, and ylides, to form new carbon-carbon bonds and introduce complexity.
Reductions: The ketone can be reduced to a secondary alcohol, which can then undergo further functionalization.
Alpha-functionalization: The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of different functional groups at the α-position.
Condensation reactions: It could potentially participate in aldol (B89426) or Claisen-type condensation reactions with other carbonyl-containing compounds to build larger molecular frameworks.
Intermediate in the Preparation of Diverse Chemical Scaffolds
Given its structure, this compound could serve as an intermediate in the synthesis of various chemical scaffolds, particularly heterocyclic compounds. Ketones are common starting materials for the synthesis of heterocycles like pyrazoles, pyridines, and pyrimidines through condensation reactions with dinucleophilic reagents.
For instance, a plausible synthetic route could involve the reaction of this compound with hydrazine (B178648) derivatives to form pyrazoles, or with 1,3-dicarbonyl compounds and an ammonia (B1221849) source in a Hantzsch-type pyridine (B92270) synthesis. The 3-chlorophenyl group and the hexan-2-one backbone would be incorporated into the final heterocyclic scaffold, providing a basis for further structural diversification.
Despite these theoretical possibilities, published research explicitly demonstrating the use of this compound as a key intermediate in the preparation of a library of diverse chemical scaffolds is not currently available. Further research and publication in this area would be necessary to fully elucidate its practical applications in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
